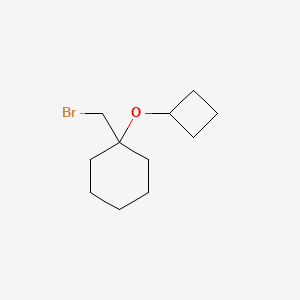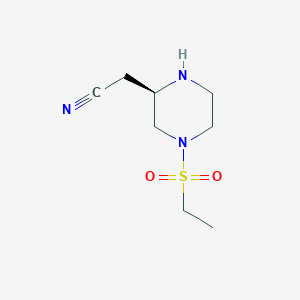
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a tetrahydrothiopyran ring fused with a thietane ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran derivatives with thietane precursors. One common method includes the use of intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, followed by cyclization using sodium hydrosulfide in a carbonate buffer solution . This method ensures high yield and stereoselectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to increased intracellular levels of this signaling molecule. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-2H-thiopyran-4-amine
- Tetrahydro-4H-thiopyran-4-one
- 4-Aminotetrahydropyran
Uniqueness
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NS2 |
|---|---|
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
N-(2,2-dimethylthietan-3-yl)thian-4-amine |
InChI |
InChI=1S/C10H19NS2/c1-10(2)9(7-13-10)11-8-3-5-12-6-4-8/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XXJZCMOHQYFZIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC2CCSCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13331186.png)
![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)
![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)

![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)







